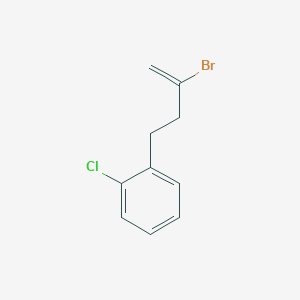

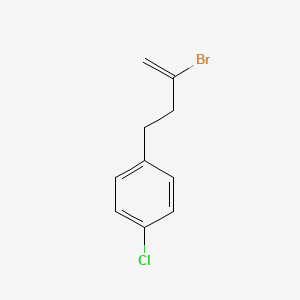

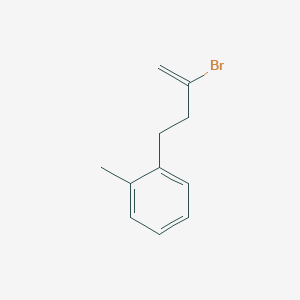

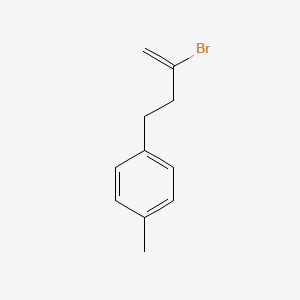

![molecular formula C20H19NO5 B1290975 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid CAS No. 96939-58-1](/img/structure/B1290975.png)

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The “Benzo[d][1,3]dioxol-5-yl” moiety is present in a variety of compounds that possess important pharmaceutical and biological applications . It is an integral part of many natural products, such as sesamol and piperine .

Synthesis Analysis

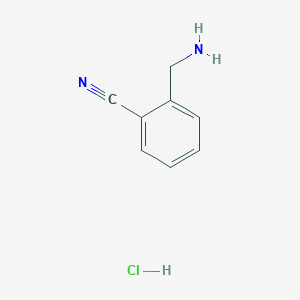

An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .

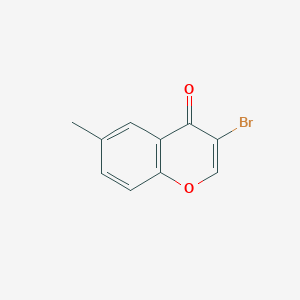

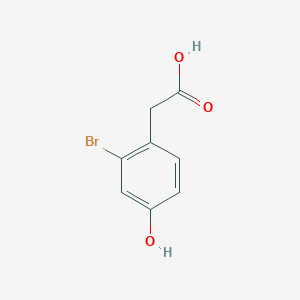

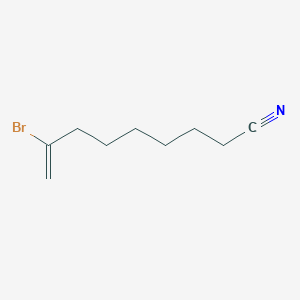

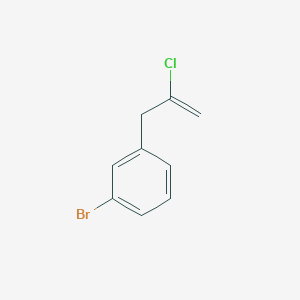

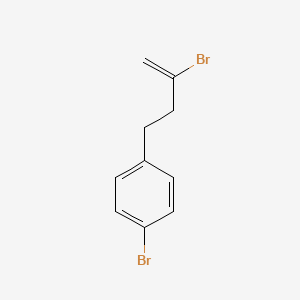

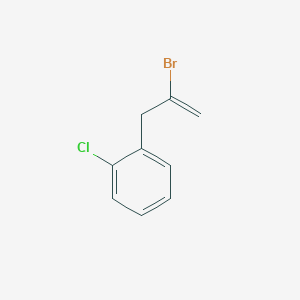

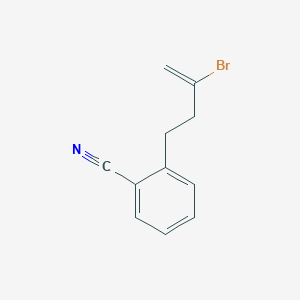

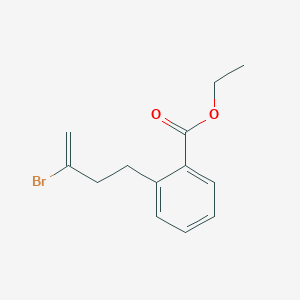

Molecular Structure Analysis

The molecular structure of compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety has been studied using various spectroscopic techniques and single crystal X-ray crystallography .

Chemical Reactions Analysis

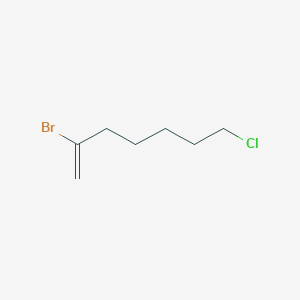

The chemical reactions involving compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety have been studied. For instance, the Se–Se bond in diselenide was cleaved with sodium borohydride or rongalite followed by the addition of suitable electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety have been analyzed using various techniques. For instance, the thermal decomposition behavior of compound was studied by thermogravimetric analysis .

Wissenschaftliche Forschungsanwendungen

Flavouring Agent

This compound has been evaluated for use as a flavouring substance in specific food categories . It is synthetically produced and not reported to occur naturally. Its unique structure allows it to impart certain desirable flavours to food products.

Molecular Docking Studies

The benzodioxole derivatives, which include this compound, have been studied for their interactions with the binding pocket of the α-amylase enzyme . This is crucial for understanding the compound’s potential as an inhibitor or modulator of enzymatic activity, which can lead to new treatments for diseases like diabetes.

Anticancer Research

Derivatives of benzodioxole, such as the compound , have been synthesized and evaluated for their anticancer properties . The research focuses on designing molecules that can effectively target and kill cancer cells.

Chemo-informatic Properties

The compound’s chemo-informatic properties, including its pharmacokinetics and toxicological profile, are crucial for drug development . These properties help in predicting the behavior of the compound in biological systems.

Synthesis of Related Compounds

The compound serves as a precursor for the synthesis of various related compounds with potential pharmacological activities. These activities can range from central nervous system effects to cardiovascular benefits .

Wirkmechanismus

Target of Action

The primary targets of this compound are Beta-lactamase enzymes found in Pseudomonas aeruginosa and Serratia marcescens . These enzymes are responsible for bacterial resistance to antibiotics, making them crucial targets in the development of new antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting the action of the Beta-lactamase enzymes . This inhibition prevents the enzymes from breaking down antibiotics, thereby enhancing the effectiveness of these drugs against resistant bacterial strains.

Result of Action

The primary result of the compound’s action is the enhanced effectiveness of antibiotics against Beta-lactamase-producing bacteria . By inhibiting the action of these enzymes, the compound prevents the breakdown of antibiotics, allowing these drugs to effectively kill the bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its effectiveness. Additionally, factors such as pH and temperature can impact the stability of the compound

Safety and Hazards

While specific safety and hazard information for “2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid” is not available, general safety measures for handling compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLGYHOJUHNZKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640025 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96939-58-1 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.